Iodic acid

Descripción

Propiedades

IUPAC Name |

iodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

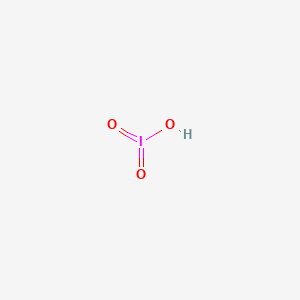

Canonical SMILES |

OI(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO3 | |

| Record name | iodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064812 | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.911 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |

| Record name | Iodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-68-5, 25659-31-8 | |

| Record name | Iodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Iodic Acid

This guide provides a comprehensive overview of the core physicochemical properties of iodic acid, intended for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and logical diagrams to facilitate understanding and application.

Introduction

This compound (HIO₃) is a halogen oxoacid and a white, water-soluble solid.[1] It is one of the most stable oxoacids of the halogens, featuring iodine in the +5 oxidation state.[2][3] Unlike its counterparts, chloric acid and bromic acid, this compound can be isolated in its pure state.[3] It serves as a relatively strong acid and a potent oxidizing agent, particularly in acidic solutions.[2][4] These properties make it a valuable reagent in analytical chemistry and a precursor for synthesizing various iodate (B108269) salts.[1][3]

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | HIO₃ | [4][5] |

| Molecular Weight | 175.91 g/mol | [4][6][7] |

| Appearance | White crystalline solid | [3][4][5] |

| Odor | Odorless | [4] |

| Density | 4.62 g/cm³ (at 20 °C) | [1][2][4] |

| Melting Point | 110 °C (230 °F; 383 K); decomposes | [1][2][4] |

| Boiling Point | Decomposes upon heating | [4][5] |

Table 2: Solubility and Acidity of this compound

| Property | Value | References |

| Solubility in Water | ||

| at 0 °C | 236.7 g/100 mL | [4] |

| at 16 °C | 253.4 g/100 mL | [4] |

| at 20 °C | 269 g/100 mL | [1][2] |

| at 40 °C | 280.2 g/100 mL | [4] |

| at 100 °C | 360.8 g/100 mL | [4] |

| Other Solvents | Moderately soluble in ethanol (B145695) and methanol; Insoluble in glacial acetic acid, chloroform, and diethyl ether. | [4] |

| Acidity (pKa) | 0.75 | [2][4] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Statements | Precautions | References |

| Oxidizing Solid | H272: May intensify fire; oxidizer. | Keep away from combustible materials. | [6][8] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. | [8] |

| Corrosivity | Corrosive and irritant. | Handle with care in a well-ventilated area. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key properties are outlined below.

3.1. Synthesis of this compound via Oxidation of Iodine

This compound can be prepared by oxidizing elemental iodine with a strong oxidizing agent such as nitric acid, chlorine, or hydrogen peroxide.[1][2] The following protocol is based on oxidation with nitric acid.

Objective: To synthesize this compound (HIO₃) from elemental iodine (I₂).

Materials:

-

Elemental Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water (H₂O)

-

Heating mantle and round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Place elemental iodine into a round-bottom flask.

-

Carefully add concentrated nitric acid to the flask. The reaction is described by the equation: 3I₂ + 10HNO₃ → 6HIO₃ + 10NO + 2H₂O.[1]

-

Set up a reflux condenser and gently heat the mixture using the heating mantle. The reaction should be carried out in a fume hood due to the evolution of nitrogen monoxide (NO) gas.

-

Continue heating until the violet fumes of iodine are no longer visible and the solution becomes clear or pale yellow.

-

Allow the solution to cool to room temperature, which should result in the crystallization of white this compound.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a minimal amount of cold distilled water to remove any residual nitric acid.

-

Dry the purified crystals in a dark, desiccated environment.[1]

3.2. Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is slowly increased, and the range at which the solid melts is recorded. This compound decomposes at its melting point of 110 °C.[2][4]

-

Density: The density of the solid is measured using a gas pycnometer. This instrument measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it fills the sample chamber. The density is then calculated by dividing the mass of the sample by the measured volume.

-

Solubility: To determine solubility at various temperatures, excess this compound is added to a known volume of water in a temperature-controlled water bath. The solution is stirred until equilibrium is reached. A filtered aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solid is measured to calculate the solubility in g/100 mL.

-

pKa Determination: The acid dissociation constant (pKa) is determined by titration. A known concentration of this compound solution is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Signaling Pathways and Logical Relationships

The following diagrams illustrate key chemical processes involving this compound.

References

- 1. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. testbook.com [testbook.com]

- 6. This compound | HIO3 | CID 24345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of Iodic Acid from Iodine and Nitric Acid: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of iodic acid (HIO₃) through the oxidation of elemental iodine (I₂) with nitric acid (HNO₃). This method is a common laboratory-scale procedure for producing this compound, a stable halogen oxoacid with significant applications as a strong oxidizing agent and in the synthesis of various iodates. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Chemistry and Mechanism

The synthesis of this compound from iodine and nitric acid is an oxidation-reduction reaction where nitric acid acts as a potent oxidizing agent.[1] Iodine, in its elemental form with an oxidation state of 0, is oxidized to an oxidation state of +5 in this compound.[2] When using concentrated nitric acid, the primary byproducts are nitrogen dioxide (NO₂) and water.[1][2]

The balanced chemical equation for this reaction is:

I₂ + 10 HNO₃ → 2 HIO₃ + 10 NO₂ + 4 H₂O [1]

This reaction is typically carried out by heating the reactants, which facilitates the oxidation process and the removal of the gaseous nitrogen dioxide byproduct.[3]

Experimental Protocols

Multiple variations of the experimental procedure exist. The following protocols are synthesized from established laboratory methods.[3][4]

Protocol 1: Direct Boiling Method

This method involves the direct boiling of iodine with concentrated nitric acid in a flask equipped for reflux and gas management.

Materials and Equipment:

-

Elemental iodine (I₂), fine powder

-

Concentrated nitric acid (HNO₃), sp. gr. 1.5

-

Round-bottomed flask with a long neck or fitted with a condenser

-

Heating mantle or Bunsen burner

-

Apparatus for gas introduction (optional, for oxygen or air)

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

Setup: Place the iodine powder into a round-bottomed flask. Add concentrated nitric acid, typically in a weight ratio of 10 to 12 parts acid to 1 part iodine.[4] The flask should be fitted with a long-necked condenser to minimize the loss of volatile iodine.[4]

-

Reaction: Gently heat the mixture to boiling. As the reaction proceeds, violet iodine vapors will be visible, and reddish-brown fumes of nitrogen dioxide will be evolved.[3] Continue heating until all the elemental iodine has been oxidized, which is indicated by the disappearance of the violet color.[3] The process can be expedited by bubbling a current of oxygen or air through the boiling mixture, which can reduce the reaction time to as little as 20-30 minutes for smaller batches.[4]

-

Crystallization and Isolation: Once the reaction is complete, allow the solution to cool. White crystals of this compound will precipitate.[5]

-

Purification: Collect the crystals by filtration. The crude product can be washed with a small amount of ice-cold concentrated nitric acid to remove impurities.[6] The product can be further purified by dissolving it in a minimal amount of hot water, followed by evaporation to dryness or recrystallization.[6]

Protocol 2: Soxhlet Extraction Apparatus Method

This modified procedure utilizes a Soxhlet apparatus to improve the efficiency of the reaction, although it carries a risk of clogging.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a Soxhlet extraction apparatus (glass-to-glass joints recommended).

Procedure:

-

Setup: Place the iodine in the thimble of the Soxhlet extractor. The receiving flask is charged with fuming nitric acid.[4]

-

Reaction: Heat the nitric acid in the flask. The acid vapor will rise, condense, and drip onto the iodine, carrying the dissolved iodine and reaction products back into the flask. This continuous process enhances the interaction between the reactants.

-

Isolation and Purification: The process is continued until all iodine is consumed. The resulting solution in the flask is then cooled to crystallize the this compound, which is isolated and purified as described in Protocol 1. A significant drawback of this method is the potential for the narrow siphon tube to become blocked by precipitated this compound crystals.[4]

Data Presentation: Reaction Parameters and Yields

The efficiency of the synthesis is highly dependent on the apparatus and reaction conditions. The following table summarizes quantitative data from experimental studies.

| Iodine (g) | Nitric Acid (sp. gr. 1.5) | Apparatus | Reaction Time | This compound Yield (g) | Yield (%) | Reference |

| 100 | Repeatedly renewed | Long-necked flask | ~10 days (8 hrs/day) | 102 | ~74% | [4] |

| 20 | 150 mL (fuming) | Soxhlet Extractor | Not specified | 26 | 93% | [4] |

| 50 | 200 mL (fuming) | Soxhlet Extractor | Not specified | 60 | 86% | [4] |

| 20 | 10-12x weight of iodine | Flask with O₂ stream | 25 minutes | 27 | 97% | [4] |

| 40 | 10-12x weight of iodine | Flask with O₂ stream | 1 hour | 49 | 88% | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from iodine and nitric acid.

Caption: Workflow for this compound Synthesis.

Safety and Handling

-

Nitric Acid: Concentrated and fuming nitric acid are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Nitrogen Dioxide: The reaction produces nitrogen dioxide (NO₂), a toxic and corrosive gas. All operations must be conducted within a certified chemical fume hood to prevent inhalation.

-

Iodine: Iodine vapor is irritating to the respiratory system and eyes. Avoid inhalation and direct contact.

-

Reaction Vigor: The reaction can be vigorous. Heat should be applied gently and monitored closely to prevent uncontrolled boiling and splashing of corrosive materials. The use of a current of air or oxygen can lead to violent bumping if the gas delivery tube is not positioned correctly near the bottom of the flask.[4]

References

- 1. Nitric acid converts iodine into A this compound B Hydroiodic class 12 chemistry JEE_Main [vedantu.com]

- 2. Iodine reacts with concentrateed `HNO_3` to yield Y along with other products. The oxidation state of iodine in Y, is _______. [allen.in]

- 3. prepchem.com [prepchem.com]

- 4. XXXI.—The preparation of this compound - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Iodic Acid (HIO₃)

For Researchers, Scientists, and Drug Development Professionals

Iodic acid (HIO₃), a halogen oxoacid, is a white, water-soluble solid with significant applications in analytical chemistry and as an oxidizing agent. Its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of critical interest in materials science and pharmaceutical development, where the solid-state properties of a compound can profoundly influence its stability, solubility, and reactivity. This guide provides a comprehensive overview of the known polymorphs of this compound, their crystal structures, methods of preparation, and the dynamics of their transformation.

Polymorphism of this compound: An Overview

This compound is known to exist in at least four distinct polymorphic forms: α-HIO₃, β-HIO₃, γ-HIO₃, and δ-HIO₃. These polymorphs share the same chemical composition but differ in their crystal packing, leading to variations in their physical and chemical properties. The α-polymorph is the most thermodynamically stable and common form, while the β, γ, and δ forms are metastable and can transform into the α-phase under certain conditions.

Crystallographic Data of this compound Polymorphs

The fundamental structural differences between the polymorphs of this compound are captured in their crystallographic data. A summary of the key parameters for each polymorph is presented in the table below for easy comparison.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| α-HIO₃ | Orthorhombic | P2₁2₁2₁ | 5.492 | 5.841 | 7.66 | 90 | 90 | 90 | 245.5 |

| β-HIO₃ | Orthorhombic | P2₁2₁2₁ | 6.503 | 6.899 | 8.232 | 90 | 90 | 90 | 369.5 |

| γ-HIO₃ | Orthorhombic | Pbca | 5.6392 | 6.1110 | 15.0716 | 90 | 90 | 90 | 520.1 |

| δ-HIO₃ | Orthorhombic | P2₁2₁2₁ | 8.4450 | 6.9578 | 4.4975 | 90 | 90 | 90 | 264.27 |

Detailed Analysis of this compound Polymorphs

α-Iodic Acid (α-HIO₃)

The α-polymorph is the most stable and commercially available form of this compound. Its structure consists of pyramidal HIO₃ molecules linked by a network of hydrogen bonds.

β-Iodic Acid (β-HIO₃)

The β-polymorph is a metastable form of this compound.[1][2] Its existence was once questioned, but it has since been structurally characterized.[1][2] The crystal structure of β-HIO₃ belongs to the same space group as α-HIO₃ (P2₁2₁2₁), but with significantly different unit cell axes.[1][2] A key structural distinction from the α and γ phases is that the hydroxyl group in β-HIO₃ bridges two iodine atoms, resulting in a shorter hydrogen bonding distance.[1][2] It is hypothesized that β-HIO₃ may be an intermediate step in the formation of α-HIO₃, with its formation potentially influenced by the presence of trapped water during crystallization.[1][2]

γ-Iodic Acid (γ-HIO₃)

The γ-polymorph is another metastable form, which is centrosymmetric.[3] It crystallizes in the orthorhombic space group Pbca.[3] The structure is characterized by the formation of (HIO₃)₂ dimers stabilized by hydrogen bonds.[3] γ-HIO₃ is known to be metastable and will slowly convert to the more stable α-form over a period of weeks.[3]

δ-Iodic Acid (δ-HIO₃)

The δ-polymorph was more recently discovered and is synthesized via aerosol spray pyrolysis.[4] It crystallizes in the orthorhombic space group P2₁2₁2₁.[4] Interestingly, it was found that a previously misidentified phase of I₄O₉ hydrate (B1144303) is, in fact, the δ-polymorph of HIO₃.[4] Similar to the β and γ forms, δ-HIO₃ is metastable.[5]

Experimental Protocols

Synthesis of this compound Polymorphs

α-Iodic Acid (Standard Laboratory Preparation): A common method for preparing α-iodic acid in the laboratory is through the oxidation of elemental iodine with a strong oxidizing agent.

-

Reaction Setup: In a fume hood, suspend elemental iodine (I₂) in water.

-

Oxidation: Slowly add a strong oxidizing agent, such as concentrated nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), to the iodine suspension while stirring. The reaction with nitric acid can be represented as: I₂ + 10HNO₃ → 2HIO₃ + 10NO₂ + 4H₂O

-

Crystallization: Concentrate the resulting solution by heating to drive off volatile byproducts and excess reactants. Upon cooling, crystals of α-HIO₃ will precipitate.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

β-Iodic Acid:

-

Dissolution: Dissolve commercially available iodine pentoxide (I₂O₅) in distilled water, for example, in a 1:1 weight ratio.[1]

-

Stirring: Stir the mixture for approximately 10 minutes to ensure complete dissolution.[1]

-

Crystallization: Allow the solution to evaporate at room temperature in a ventilated area until solid crystals precipitate.[1]

γ-Iodic Acid: The synthesis of γ-HIO₃ involves the presence of chromium(III) ions.

-

Precursor Solution: Prepare an aqueous solution containing perthis compound (H₅IO₆) and chromium(III) perchlorate (B79767) (Cr(ClO₄)₃).

-

Crystallization: Allow the solution to slowly evaporate. Single crystals of γ-HIO₃ will form.[3] The presence of chromium ions in the solution appears to favor the formation of HIO₃ dimers and trimers, which then precipitate as the γ-polymorph.[5]

δ-Iodic Acid (Aerosol Spray Pyrolysis):

-

Precursor Solution: Prepare a dilute aqueous solution of this compound (e.g., 10 mg/mL).[4]

-

Aerosol Generation: Atomize the precursor solution into fine droplets using a pressure atomizer.[4]

-

Drying and Pyrolysis: Pass the aerosol through a diffusion dryer containing silica (B1680970) gel to remove most of the water. Then, pass the dried aerosol through a tube furnace set to a temperature between 180°C and 250°C.[4]

-

Collection: Collect the resulting δ-HIO₃ particles on a membrane filter.[4]

Characterization Methods

Single-Crystal X-ray Diffraction (SC-XRD):

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K).

-

Data Collection: Data is collected on a diffractometer equipped with a CCD detector using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A sphere of data is collected using a series of omega and phi scans.

-

Data Processing and Structure Solution: The collected data is integrated and corrected for Lorentz, polarization, and absorption effects. The crystal structure is then solved and refined using appropriate crystallographic software.

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: The crystalline sample is finely ground to a homogenous powder using a mortar and pestle. The powder is then mounted on a sample holder.

-

Data Collection: The diffraction pattern is recorded using a powder diffractometer with, for example, Cu Kα radiation. Data is typically collected over a 2θ range of 10-80° with a defined step size and counting time.

-

Phase Identification: The resulting diffractogram is compared with standard diffraction patterns from crystallographic databases (e.g., ICDD PDF) to identify the polymorphic form.

Thermal Analysis (DSC/TGA):

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or alumina (B75360) pan.

-

Analysis: The sample is heated in a DSC or TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

-

Data Interpretation: The DSC curve reveals thermal transitions such as melting, crystallization, and solid-solid phase transitions as endothermic or exothermic peaks. The TGA curve shows mass loss as a function of temperature, indicating decomposition or dehydration.

Polymorphic Transformations and Stability

The different polymorphs of this compound exhibit varying degrees of thermodynamic stability. The α-form is the most stable, while the β, γ, and δ forms are metastable. These metastable forms will, over time or with the input of energy (e.g., heat or mechanical stress), transform into the more stable α-polymorph.

The transformation from the β-polymorph to the α-polymorph is of particular interest. It has been observed that this transformation is facilitated by grinding the crystals, which is thought to release trapped water, leading to a rearrangement of the crystal lattice to the more stable α-form.[2][6] This suggests that the β-form may be a hydrated or solvated intermediate in the crystallization of α-HIO₃. The γ-polymorph also transforms to the α-form, but this transition occurs more slowly over a period of weeks.[3] The kinetics of these solid-state transformations can be complex and may be modeled using theories such as the Avrami equation, which describes the fraction of transformed material as a function of time.[3]

Relevance in Drug Development and Organic Synthesis

While specific applications of the different polymorphs of this compound in drug development are not extensively documented, this compound and other iodine compounds play a significant role as reagents and catalysts in organic synthesis, including the preparation of pharmaceutical intermediates.

-

Oxidizing Agent: this compound is a powerful oxidizing agent and can be used in various oxidation reactions in organic synthesis.

-

Iodination Reactions: this compound, often in combination with molecular iodine, is used for the iodination of aromatic compounds.[7] Iodinated organic molecules are important intermediates in the synthesis of many pharmaceuticals.

-

Catalysis: Iodine-based catalysts are gaining attention as environmentally benign alternatives to heavy metal catalysts in various organic transformations.[1] For instance, molecular iodine can catalyze the synthesis of vicinal diamines, which are structural motifs found in some antiviral and anticancer drugs.[1] While not specifying a particular polymorph, these applications highlight the potential utility of this compound in pharmaceutical synthesis.

The ability to control the polymorphic form of a reagent or catalyst can be crucial in optimizing a chemical process. Different polymorphs can exhibit different dissolution rates and surface properties, which could influence reaction kinetics in heterogeneous catalysis. Therefore, a thorough understanding of the polymorphism of this compound is valuable for its effective application in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Conclusion

This compound exhibits a rich polymorphic landscape with at least four identified crystalline forms. The stable α-polymorph and the metastable β, γ, and δ polymorphs each possess unique crystal structures and are accessible through different synthetic routes. The metastable forms display a tendency to transform into the more stable α-phase, a process that is influenced by factors such as time, mechanical stress, and the presence of water. While direct applications of specific this compound polymorphs in drug formulations are not well-established, the role of this compound as a versatile reagent and potential catalyst in organic synthesis underscores the importance of understanding its solid-state chemistry for the pharmaceutical industry. Further research into the distinct reactivity of each polymorph could unveil novel applications and process optimization opportunities in drug development and manufacturing.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation of this compound by direct oxidation of iodine with perchloric acid dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avrami equation - Wikipedia [en.wikipedia.org]

- 4. mrzgroup.engr.ucr.edu [mrzgroup.engr.ucr.edu]

- 5. Discovery of β-HIO3: A Metastable Polymorph of HIO3 [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidation State and Electronic Configuration of Iodic Acid (HIO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of iodic acid (HIO₃), focusing on the determination of oxidation states and the underlying electronic configuration of iodine. It includes detailed experimental methodologies and quantitative data to support the theoretical framework, aimed at professionals in research and development.

Introduction to this compound (HIO₃)

This compound is a halogen oxoacid and a white, water-soluble solid.[1] Unlike its lighter halogen counterparts, chloric and bromic acid, this compound is stable in its pure crystalline form.[1][2][3] It is a relatively strong acid and a potent oxidizing agent, with iodine existing in a high positive oxidation state.[1][2] These characteristics make it a significant compound in analytical chemistry and various synthetic applications. Understanding its electronic structure is fundamental to harnessing its chemical properties.

Electronic Configuration of Iodine

To comprehend the bonding and oxidation state of iodine in HIO₃, one must first consider the electronic configuration of a neutral iodine atom (I). Iodine has an atomic number of 53, leading to the following ground-state electron configuration:

Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁵

Shorthand Configuration: [Kr] 4d¹⁰ 5s² 5p⁵

The valence shell, which dictates the chemical bonding behavior, is the fifth energy level (n=5), containing seven electrons (5s² 5p⁵). The presence of seven valence electrons places iodine in Group 17 of the periodic table, the halogens. This configuration explains its tendency to either gain one electron to form the iodide ion (I⁻) or, when bonded to more electronegative elements like oxygen, to adopt positive oxidation states by sharing its valence electrons.[4]

Determination of Oxidation States in HIO₃

The oxidation state of each atom in a molecule is a formal charge assigned by assuming that all bonds are 100% ionic. The determination for HIO₃ follows a set of established rules:

-

Overall Charge: The molecule HIO₃ is neutral, so the sum of the oxidation states of all its atoms must equal zero.

-

Hydrogen's Oxidation State: When bonded to non-metals, hydrogen is assigned an oxidation state of +1 .

-

Oxygen's Oxidation State: Oxygen is highly electronegative and is assigned an oxidation state of -2 in most of its compounds, including oxoacids.

Given these rules, the oxidation state of iodine (I) can be calculated algebraically. Let the oxidation state of iodine be x.

(Oxidation State of H) + (Oxidation State of I) + 3 * (Oxidation State of O) = 0 (+1) + (x) + 3 * (-2) = 0 1 + x - 6 = 0 x - 5 = 0 x = +5

Therefore, in this compound, iodine exhibits an oxidation state of +5 .[1][4] This high positive oxidation state is a key factor in the strong oxidizing nature of the compound.

The following diagram illustrates the logical workflow for this determination.

Quantitative Molecular Data

The structural and chemical properties of this compound have been characterized, providing key quantitative data. These values are essential for computational modeling and understanding its reactivity.

| Parameter | Value | Reference(s) |

| Acidity (pKa) | 0.75 - 0.80 | [1][2][5] |

| I=O Bond Length | ~1.81 Å | [1][6] |

| I-OH Bond Length | ~1.89 Å | [1] |

| O-I=O Bond Angle | ~120° | [7] |

| Molecular Geometry | Trigonal Pyramidal | [1] |

Experimental Protocols for Verification

The +5 oxidation state of iodine in HIO₃ can be experimentally verified using advanced spectroscopic techniques or classical chemical methods.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8] The binding energy of core electrons is sensitive to the local chemical environment and oxidation state of the atom.[9] An increase in oxidation state leads to a higher binding energy.

Methodology:

-

Sample Preparation: A high-purity, solid sample of crystalline HIO₃ is mounted onto a sample holder. The sample must be handled in a controlled environment to prevent surface contamination. For analysis, the sample is introduced into an ultra-high vacuum (UHV) chamber (<10⁻⁸ mbar).

-

Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα at 1486.6 eV).

-

Photoelectron Detection: The X-rays excite core-level electrons (photoelectrons) from the atoms in the sample. An electron energy analyzer is used to measure the kinetic energy of these emitted photoelectrons.

-

Spectral Analysis: The binding energy (BE) is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy of the photoelectron, and Φ is the spectrometer work function.

-

Oxidation State Determination: The high-resolution spectrum for the Iodine 3d orbital (specifically the I 3d₅/₂) is recorded. The binding energy for iodine in HIO₃ will be significantly higher than that for iodide (I⁻, oxidation state -1). By comparing the measured binding energy to a database of standard compounds with known iodine oxidation states (e.g., KI, KIO₄), the +5 oxidation state can be confirmed.[9] Binding energies for I 3d₅/₂ in iodates are typically observed in the range of 624-625 eV.

X-ray Absorption Near Edge Structure (XANES)

XANES is another powerful technique for determining the oxidation state and coordination geometry of an absorbing atom. The energy of the absorption edge shifts to higher values as the oxidation state of the atom increases.[10][11][12]

Methodology:

-

Sample Preparation: A thin, uniform sample of HIO₃ is prepared, often diluted in an X-ray transparent matrix like boron nitride, and pressed into a pellet to ensure optimal absorption thickness.

-

Synchrotron Radiation: The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron source.

-

Energy Scan: The energy of the incident X-ray beam is scanned across the iodine L₃-edge (around 4.56 keV) or K-edge (around 33.17 keV).

-

Absorption Measurement: The X-ray absorption is measured as a function of incident X-ray energy. A sharp increase in absorption occurs at the binding energy of a core electron, creating an "absorption edge."

-

Oxidation State Determination: The precise energy position of the absorption edge is determined. This energy is compared against the edge positions of reference materials with iodine in known oxidation states (e.g., I₂, NaI, NaIO₄). A linear relationship between the edge energy and the oxidation state allows for a direct and accurate determination of the +5 state in HIO₃.[12]

The diagram below outlines a generalized workflow for these spectroscopic methods.

Redox Titration (Iodometry)

This classical analytical method can be used to quantify the amount of iodate (B108269) (IO₃⁻) in a solution, which indirectly confirms the +5 oxidation state through stoichiometry.

Methodology:

-

Sample Preparation: A precisely weighed sample of HIO₃ is dissolved in deionized water to create a standard solution.

-

Reaction: An aliquot of the HIO₃ solution is treated with an excess of potassium iodide (KI) solution under acidic conditions. The iodate (I⁵⁺) oxidizes the iodide (I⁻) to elemental iodine (I₂). The balanced reaction is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Titration: The liberated iodine (I₂) is then immediately titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Endpoint Detection: A starch indicator is added near the endpoint. The disappearance of the deep blue starch-iodine complex indicates that all the I₂ has been consumed.

-

Calculation: From the volumes and concentrations of the solutions used, the stoichiometry of the initial reaction (a 1:5 ratio between IO₃⁻ and I⁻) confirms that the initial iodine species was in the +5 oxidation state.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound CAS#: 7782-68-5 [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Page loading... [guidechem.com]

- 8. X-Ray Photoelectron Spectroscopy (XPS) | Lucideon [lucideon.com]

- 9. researchgate.net [researchgate.net]

- 10. Xray Absorption Near Edge Spectroscopy- XANES - Clean Energy Institute [cei.washington.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. anorg.chem.uu.nl [anorg.chem.uu.nl]

The Elusive Solubility of Iodic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodic acid (HIO₃), a stable and potent oxidizing agent, plays a crucial role in various chemical syntheses and analytical applications. While its aqueous solubility is well-documented, its behavior in organic solvents remains a sparsely explored area. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's solubility in non-aqueous media. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document focuses on compiling the available qualitative observations and presenting a generalized, robust experimental framework for the systematic determination of its solubility. This guide aims to equip researchers with the foundational knowledge and a practical methodological approach to bridge the existing data gap in this critical area of chemical research.

Introduction to this compound

This compound is a white, crystalline solid and one of the most stable oxo-acids of the halogens. It is a relatively strong acid with a pKa of 0.75 and exhibits strong oxidizing properties, particularly in acidic solutions. Its utility spans organic synthesis, where it serves as a powerful oxidizing agent, and analytical chemistry, as a primary standard. The solubility of a compound is a fundamental physicochemical property that dictates its reactivity, bioavailability, and suitability for various applications, including reaction medium selection and drug formulation. A thorough understanding of this compound's solubility in organic solvents is therefore paramount for its effective utilization in non-aqueous systems.

Qualitative Solubility of this compound in Organic Solvents

The available literature provides a predominantly qualitative assessment of this compound's solubility in common organic solvents. These findings are summarized in the table below. It is important to note the conflicting information regarding its solubility in ethanol (B145695), which underscores the necessity for standardized, quantitative measurements.

| Solvent Class | Solvent Name | Reported Solubility | Reference |

| Alcohols | Methanol (B129727) | Moderately Soluble | |

| Ethanol | Moderately Soluble | ||

| Absolute Ethanol | Insoluble | ||

| Acids | Glacial Acetic Acid | Insoluble | |

| Sulfur Compounds | Carbon Disulfide | Insoluble | |

| Halogenated | Chloroform | Insoluble | |

| Ethers | Diethyl Ether | Insoluble |

The observed trends in solubility can be rationalized by considering the principles of intermolecular forces. The moderate solubility in short-chain alcohols like methanol and ethanol can be attributed to the potential for hydrogen bonding between the hydroxyl group of the alcohol and the oxygen and hydrogen atoms of this compound. The insolubility in nonpolar solvents such as carbon disulfide and chloroform, as well as in the less polar diethyl ether, is consistent with the "like dissolves like" principle, given the highly polar nature of this compound.

A Generalized Experimental Protocol for Quantitative Solubility Determination

To address the current lack of quantitative data, a robust and systematic experimental approach is required. The following section outlines a generalized protocol based on the isothermal equilibrium method, which is a reliable technique for determining the solubility of a solid in a liquid. This protocol can be adapted for various organic solvents and analytical techniques.

Principle

A supersaturated solution of this compound in the chosen organic solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of the dissolved this compound in the supernatant is determined using a suitable analytical method, such as titrimetry or gravimetric analysis.

Apparatus and Reagents

-

Apparatus:

-

Constant temperature water bath or incubator with precise temperature control (±0.1°C).

-

Sealed, inert sample vials (e.g., glass ampoules or screw-cap vials with PTFE-lined septa).

-

Magnetic stirrer and stir bars or a mechanical shaker.

-

Syringe filters (PTFE or other solvent-compatible material) with a pore size of 0.22 µm or smaller.

-

Analytical balance (±0.0001 g).

-

Volumetric flasks, pipettes, and burettes (for titrimetric analysis).

-

Drying oven.

-

-

Reagents:

-

High-purity this compound (≥99.5%).

-

Anhydrous organic solvents of analytical grade.

-

Standardized titrant (e.g., sodium hydroxide (B78521) solution) if using titrimetry.

-

Indicator solution suitable for the chosen titration.

-

Experimental Procedure

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a sample vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the constant temperature bath and agitate them continuously (e.g., using a magnetic stirrer or shaker) to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature throughout this step.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Quantification of Dissolved this compound:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass or volume of the clear filtrate to the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely removed, dry the residue to a constant weight.

-

The mass of the residue corresponds to the amount of this compound dissolved in the aliquot of the solution.

-

-

Titrimetric Method:

-

Transfer a known volume of the clear filtrate to an Erlenmeyer flask.

-

If necessary, dilute the sample with a suitable solvent to a workable concentration.

-

Add a few drops of an appropriate indicator.

-

Titrate the this compound solution with a standardized solution of a base (e.g., sodium hydroxide) until the endpoint is reached.

-

The concentration of this compound in the sample can be calculated from the volume and concentration of the titrant used.

-

-

Data Analysis and Reporting

-

Calculate the solubility of this compound in the organic solvent. The results should be expressed in standard units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

-

The experiment should be performed in triplicate at each temperature to ensure the reproducibility of the results.

-

Report the mean solubility value along with the standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of this compound solubility.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion and Future Outlook

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous chemistry, yet it remains poorly characterized in the scientific literature. This guide has consolidated the available qualitative data and presented a detailed, generalized experimental protocol to facilitate the acquisition of much-needed quantitative solubility data.

For researchers, scientists, and professionals in drug development, a systematic study of this compound's solubility in a wider range of organic solvents, including polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as various ethers and esters, would be of significant value. Furthermore, investigating the temperature dependence of solubility would provide thermodynamic insights into the dissolution process. The generation of such data will not only enhance our fundamental understanding of this compound's behavior but also unlock its full potential in synthetic and pharmaceutical applications.

The Thermal Decomposition of Solid Iodic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of solid iodic acid (HIO₃). The information presented herein is curated for professionals in research and development who require a deep understanding of the material's behavior under thermal stress. This document details the decomposition pathway, associated quantitative data, and the experimental protocols used to derive this information.

Introduction

This compound (HIO₃) is a white, water-soluble solid and one of the most stable oxo-acids of the halogens.[1] Its thermal decomposition is a critical aspect of its chemistry, with relevance in various fields, including the synthesis of iodine oxides and as an oxidizer in energetic materials.[2] Understanding the stepwise decomposition, the intermediates formed, and the kinetics of these transformations is essential for its safe handling and application.

Decomposition Pathway

The thermal decomposition of solid this compound is a multi-step process that occurs upon heating. The primary pathway involves two sequential dehydration reactions followed by the decomposition of the resulting iodine oxide. The overall process can be summarized as follows:

-

Dehydration to form HI₃O₈: The initial step is the dehydration of this compound to form an intermediate compound, HI₃O₈, which is an adduct of HIO₃ and I₂O₅.[2]

-

Dehydration to form Iodine Pentoxide (I₂O₅): The intermediate, HI₃O₈, undergoes further dehydration to yield iodine pentoxide (I₂O₅), a stable iodine oxide.[2]

-

Decomposition of Iodine Pentoxide: At higher temperatures, iodine pentoxide decomposes into elemental iodine (I₂) and oxygen (O₂).[2][3]

All of these decomposition steps are endothermic processes.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the thermal decomposition of solid this compound, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

| Decomposition Step | Onset Temperature (°C) |

| 2HIO₃(s) → HI₃O₈(s) + H₂O(g) | ~120 |

| 2HI₃O₈(s) → 3I₂O₅(s) + H₂O(g) | ~210 |

| 2I₂O₅(s) → 2I₂(g) + 5O₂(g) | ~380 |

Table 1: Decomposition Temperatures of Solid this compound (Heating Rate: 5 °C/min in air)[2]

| Compound | Property | Value |

| Iodine Pentoxide | Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -173.0 kJ/mol |

Table 2: Thermodynamic Properties of Iodine Pentoxide[3]

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The detailed methodologies for these experiments are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to study the thermal decomposition by measuring changes in mass and heat flow as a function of temperature.

Instrumentation: A simultaneous TGA/DSC instrument is typically used.

Sample Preparation:

-

A small amount of solid this compound (typically 1-5 mg) is weighed and placed in an alumina (B75360) crucible.[2]

Experimental Conditions:

-

Heating Rate: A controlled heating rate is applied, for example, 5 °C/min.[2]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a flow of dry air or an inert gas like argon, at a specified flow rate (e.g., 100 mL/min).[2]

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 550 °C).[2]

Data Analysis:

-

The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition reactions can be inferred.

-

The DSC curve plots the heat flow versus temperature, indicating whether the decomposition steps are endothermic or exothermic and allowing for the calculation of reaction enthalpies.

In-Situ Hot-Stage X-ray Diffraction (XRD)

In-situ XRD is employed to identify the crystalline phases present at different stages of the decomposition process.

Instrumentation: A powder X-ray diffractometer equipped with a hot stage.

Sample Preparation:

-

A thin layer of solid this compound powder is placed on the sample holder of the hot stage.

Experimental Conditions:

-

Heating Rate: The sample is heated at a controlled rate, for instance, 10 °C/min, in a controlled atmosphere (e.g., air).[4]

-

Data Collection: XRD patterns are collected at various temperatures throughout the heating process (e.g., at room temperature, 100 °C, 200 °C, 300 °C, and 400 °C).[4]

Data Analysis:

-

The collected XRD patterns are compared with reference patterns from crystallographic databases to identify the crystalline phases (HIO₃, HI₃O₈, and I₂O₅) present at each temperature. This analysis confirms the decomposition pathway and provides information about the crystal structure of the intermediates and products. The intermediate, HI₃O₈, is known to be an adduct of HIO₃ and I₂O₅, connected by hydrogen bonds.[2]

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

References

The Core Mechanisms of Iodic Acid Reactions with Reducing Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodic acid (HIO₃), a stable oxoacid of iodine, serves as a potent oxidizing agent in a multitude of chemical reactions. Its reactivity with various reducing agents is fundamental to numerous applications, from analytical chemistry to organic synthesis and atmospheric science. Understanding the intricate mechanisms governing these redox reactions is paramount for controlling reaction pathways, optimizing yields, and developing novel chemical processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound's reactions with a range of inorganic and organic reducing agents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of these complex chemical transformations.

Reaction with Iodide Ions: The Dushman Reaction

The reaction between this compound and iodide ions in an acidic medium, commonly known as the Dushman reaction, is one of the most extensively studied and complex examples of a clock reaction. The overall stoichiometry is:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

The reaction exhibits complex kinetics, with the rate law often expressed as:

Rate = k[IO₃⁻][I⁻]²[H⁺]²

However, the reaction order with respect to iodide can vary under different conditions.

Mechanistic Pathway

The mechanism of the Dushman reaction is believed to proceed through a series of steps involving the formation of intermediate iodine species. A generally accepted, though simplified, pathway is as follows:

-

Protonation of iodate (B108269): H⁺ + IO₃⁻ ⇌ HIO₃

-

Reaction of protonated iodate with iodide: HIO₃ + I⁻ → HIO₂ + IO⁻

-

Further reaction with iodide: HIO₂ + I⁻ → H₂O + I₂O

-

Formation of iodine: I₂O + 2I⁻ + 2H⁺ → 2I₂ + H₂O

The reaction is autocatalytic in nature, with the produced iodine further reacting with iodide to form the triiodide ion (I₃⁻), which also participates in the reaction kinetics.

Experimental Protocol: Stopped-Flow Spectrophotometry

The kinetics of the Dushman reaction are typically studied using stopped-flow spectrophotometry due to its rapid initial rate.

Objective: To determine the rate law of the Dushman reaction.

Materials:

-

Stopped-flow spectrophotometer

-

Solutions of potassium iodate (KIO₃), potassium iodide (KI), and a strong acid (e.g., HClO₄ or H₂SO₄) of known concentrations.

-

Buffer solution to maintain constant pH.

Procedure:

-

Prepare solutions of KIO₃, KI, and acid at various concentrations.

-

Load the reactant solutions into the two syringes of the stopped-flow apparatus. Typically, one syringe contains the iodate solution, and the other contains a mixture of the iodide and acid solutions.

-

Initiate the flow to rapidly mix the reactants in the observation cell.

-

Monitor the change in absorbance over time at a wavelength where the product (triiodide, I₃⁻) has a strong absorbance (e.g., 353 nm).

-

Analyze the initial rates of the reaction from the absorbance versus time data for different initial concentrations of reactants.

-

Plot the logarithm of the initial rate against the logarithm of the initial concentrations of each reactant to determine the order of the reaction with respect to each species and subsequently determine the rate constant.

Signaling Pathway Diagram

Caption: Simplified pathway of the Dushman reaction.

Reaction with Sulfur-Containing Reducing Agents

Reaction with Hydrogen Sulfide (B99878) (H₂S)

This compound readily oxidizes hydrogen sulfide. The reaction products are dependent on the stoichiometry and the pH of the solution. The overall reactions can be represented as:

In excess this compound: 3H₂S + 2HIO₃ → 3S + 2HI + 3H₂O

With further oxidation: H₂S + 4HIO₃ → H₂SO₄ + 4HI

In acidic solution, the reaction likely proceeds through the formation of elemental sulfur as an intermediate, which can be further oxidized to sulfate (B86663).

A plausible, though not definitively established, mechanism involves the following steps:

-

Initial attack of H₂S on the iodine atom of HIO₃.

-

A series of redox steps leading to the formation of elemental sulfur and the reduction of iodate to iodide.

-

If excess this compound is present, the elemental sulfur is further oxidized to sulfur dioxide (SO₂) and then to sulfate (SO₄²⁻).

This method is an indirect determination where the excess iodate is back-titrated.

Objective: To determine the concentration of a sulfide solution.

Materials:

-

Standardized solution of potassium iodate (KIO₃).

-

Standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Potassium iodide (KI) solution.

-

Sulfuric acid (H₂SO₄) solution.

-

Starch indicator solution.

-

Sulfide sample solution.

Procedure:

-

Pipette a known volume of the sulfide sample into an Erlenmeyer flask.

-

Add a known excess volume of the standard KIO₃ solution and an excess of KI solution.

-

Acidify the solution with H₂SO₄. The iodate will react with the sulfide, and the remaining iodate will react with the excess iodide to produce iodine.

-

Titrate the liberated iodine with the standard Na₂S₂O₃ solution until the solution turns a pale yellow.

-

Add a few drops of starch indicator. The solution will turn a deep blue-black.

-

Continue the titration with Na₂S₂O₃ until the blue color disappears. This is the endpoint.

-

Calculate the amount of iodate that reacted with the sulfide by subtracting the amount that reacted with the thiosulfate from the initial amount of iodate added.

Quantitative Data

| Reducing Agent | Reaction Stoichiometry (Sulfide to Sulfur) | Reaction Stoichiometry (Sulfide to Sulfate) |

| Hydrogen Sulfide (H₂S) | 3H₂S + 2HIO₃ → 3S + 2HI + 3H₂O | H₂S + 4HIO₃ → H₂SO₄ + 4HI |

Reaction Workflow Diagram

Caption: Workflow for iodometric determination of sulfide.

Reaction with Organic Reducing Agents

This compound can oxidize a wide variety of organic compounds. The reaction often proceeds via the in-situ generation of iodine, which then acts as the primary oxidant.

Reaction with Ascorbic Acid (Vitamin C)

The oxidation of ascorbic acid (C₆H₈O₆) by this compound is a well-established analytical method for the determination of Vitamin C. The overall reaction is:

3C₆H₈O₆ + HIO₃ → 3C₆H₆O₆ + HI + 3H₂O

Where C₆H₆O₆ is dehydroascorbic acid.

The reaction proceeds in two main stages:

-

Generation of Iodine: this compound reacts with iodide ions (added to the solution) in an acidic medium to produce iodine (as seen in the Dushman reaction). IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Oxidation of Ascorbic Acid: The generated iodine then rapidly oxidizes ascorbic acid to dehydroascorbic acid. C₆H₈O₆ + I₂ → C₆H₆O₆ + 2I⁻ + 2H⁺

Objective: To determine the concentration of ascorbic acid in a sample.

Materials:

-

Standardized solution of potassium iodate (KIO₃).

-

Potassium iodide (KI) solution.

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution.

-

Starch indicator solution.

-

Ascorbic acid sample.

Procedure:

-

Dissolve the ascorbic acid sample in deionized water.

-

Add an excess of KI solution and a small amount of acid.

-

Titrate the solution directly with the standard KIO₃ solution.

-

As the KIO₃ is added, it reacts with the iodide to form iodine, which is immediately consumed by the ascorbic acid.

-

Near the endpoint, when most of the ascorbic acid has been oxidized, the solution will start to develop a faint yellow color due to the presence of free iodine.

-

At this point, add a few drops of starch indicator. The solution will turn blue-black.

-

Continue the titration dropwise with KIO₃ until the blue-black color persists for at least 30 seconds. This is the endpoint.

-

Calculate the amount of ascorbic acid from the volume of KIO₃ solution used.

Quantitative Data

| Reducing Agent | Molar Mass ( g/mol ) | Stoichiometric Ratio (Reducer:HIO₃) |

| Ascorbic Acid | 176.12 | 3:1 |

Reaction Pathway Diagram

Caption: Oxidation of ascorbic acid by in-situ generated iodine.

Conclusion

The reactions of this compound with reducing agents are diverse and mechanistically rich. While the Dushman reaction with iodide is characterized by its complex kinetics and autocatalytic nature, the reactions with other reducing agents like hydrogen sulfide and organic compounds often involve multi-step redox processes. A thorough understanding of these mechanisms, supported by robust experimental protocols, is crucial for harnessing the full potential of this compound in various scientific and industrial domains. The data and diagrams presented in this guide offer a foundational framework for professionals working with these powerful and versatile chemical systems.

Acidity and pKa value of aqueous iodic acid

An In-depth Technical Guide on the Acidity and pKa Value of Aqueous Iodic Acid

Introduction

This compound (HIO₃) is a halogen oxoacid and one of the most stable of its kind, contrasting with the instability of chloric and bromic acids.[1][2] It exists as a white, water-soluble solid and is a powerful oxidizing agent, particularly in acidic solutions.[1][3][4] In its structure, iodine holds a +5 oxidation state.[1][2][4] This guide provides a comprehensive overview of the acidity of aqueous this compound, its corresponding pKa value, and the experimental methodologies used for its determination. The content is tailored for researchers, scientists, and professionals in drug development who require a precise understanding of the physicochemical properties of this compound.

Physicochemical and Acidic Properties

This compound is considered a relatively strong acid, though it does not completely dissociate in water and is therefore technically classified as a weak acid.[1][3][5] Its acidic strength is significantly greater than that of many common weak acids, such as carboxylic acids. The dissociation of this compound in an aqueous solution is represented by the following equilibrium:

HIO₃(aq) + H₂O(l) ⇌ H₃O⁺(aq) + IO₃⁻(aq)

The acid dissociation constant (Ka) for this equilibrium is a measure of the acid's strength. The pKa, which is the negative logarithm of the Ka, is commonly used to express this value on a more convenient scale.

Quantitative Acidity Data

The pKa of this compound has been determined and reported by various sources, with values generally clustering around 0.8. This places it among the strongest of the weak acids.[6] A summary of reported values is presented below.

| Parameter | Reported Value | Temperature | Reference |

| pKa | 0.75 | 25 °C (Standard State) | [1][2][3] |

| pKa | 0.77 | 25 °C | [7][8] |

| pKa | 0.78 | 25 °C | [9] |

| pKa | 0.80 | Not Specified | [10][11] |

| pKa | ~0.82 (Calculated) | Not Specified | [12] |

| Ka | 1.6 x 10⁻¹ | 25 °C | [10][13] |

| Ka | 1.7 x 10⁻¹ | 25 °C | [7][9] |

Logical and Experimental Visualizations

Visual diagrams are crucial for understanding chemical equilibria and experimental procedures. The following sections provide Graphviz DOT scripts for key concepts related to this compound's acidity.

Dissociation Equilibrium of this compound

The following diagram illustrates the dissociation of this compound in an aqueous solution, a fundamental concept for understanding its acidity.

Caption: Dissociation equilibrium of this compound in water.

Experimental Workflow for pKa Determination

The determination of a pKa value requires a precise and systematic experimental approach. The diagram below outlines a typical workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocols for pKa Determination

The pKa value of an acid is determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods.[14][15]

Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution as a titrant is added.[14]

Objective: To determine the pKa of this compound by titrating it with a strong base and analyzing the resulting titration curve.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

-

Volumetric flasks and pipettes

-

This compound (HIO₃)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (~0.1 M)

-

Standard pH buffer solutions (e.g., pH 4.01, 7.00, 10.01)

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a ~0.1 M aqueous solution of this compound by accurately weighing the solid and dissolving it in a known volume of deionized water.

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[16]

-

Titration Setup: Place a known volume (e.g., 25.00 mL) of the this compound solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16] As the pH begins to change more rapidly, reduce the increment size to accurately capture the equivalence point.

-

Data Collection: Continue the titration well past the equivalence point until the pH curve flattens again.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

-

Replication: Perform the titration at least three times to ensure accuracy and calculate the average pKa and standard deviation.[16]

UV-Vis Spectrophotometry

This method is useful if the protonated and deprotonated forms of the acid have different ultraviolet or visible light absorption spectra.[14] For this compound and its conjugate base, iodate, this method is applicable.

Objective: To determine the pKa of this compound by measuring the absorbance of solutions at various known pH values.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Calibrated pH meter

-

This compound (HIO₃)

-

A series of buffer solutions with accurately known pH values (e.g., ranging from pH 0 to 2)

-

Deionized water

Procedure:

-

Spectral Scans: Prepare two solutions of this compound at identical concentrations. Adjust the pH of one solution to a very low value (e.g., pH << pKa) to ensure only the HIO₃ species is present. Adjust the pH of the second solution to a high value (e.g., pH >> pKa) to ensure complete conversion to the IO₃⁻ species. Scan both solutions across a suitable UV wavelength range (e.g., 200-300 nm) to identify the wavelength of maximum absorbance difference (λ_max).

-

Sample Preparation: Prepare a series of this compound solutions at a constant concentration in different buffer solutions of known pH, covering a range of approximately pKa ± 1.5 pH units.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max.

-

Data Analysis: The pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] Where:

-

A is the absorbance of the sample at a given pH.

-

A_A is the absorbance of the fully protonated (acidic) form.

-

A_B is the absorbance of the fully deprotonated (basic) form.

-

-

Graphical Method: Plot absorbance (A) versus pH. The resulting sigmoidal curve will have an inflection point where the pH is equal to the pKa.[17]

Conclusion

This compound is a moderately strong inorganic acid with a well-established pKa value of approximately 0.75-0.80.[1][3][7][8][9][10][11] This value confirms that while it is stronger than most common weak acids, it does not undergo complete dissociation in aqueous solutions. Its acidity can be accurately quantified using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of its dissociation constant is essential for its application in analytical chemistry, chemical synthesis, and various research contexts where precise pH control and knowledge of species distribution are critical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved HIO3 is a strong acid (pKa 0.77), pKs of Ca(IO3)2 is | Chegg.com [chegg.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. library.gwu.edu [library.gwu.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. brainly.com [brainly.com]

- 13. Solved lodic acid (HIO3) dissociates partially in water with | Chegg.com [chegg.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Iodic Acid: A Technical Guide to its Discovery and Preparation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodic acid (HIO₃), a stable and potent oxidizing halogen oxoacid, has been a compound of interest since shortly after the discovery of its constituent halogen, iodine, in the early 19th century. This technical guide provides an in-depth exploration of the historical context of its discovery and the evolution of its synthesis. Detailed experimental protocols for key synthesis methodologies are presented, accompanied by quantitative data summarized for comparative analysis. Furthermore, this guide offers visual representations of experimental workflows through detailed diagrams, intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the preparation of this compound.

A Historical Overview: From the Discovery of Iodine to the Synthesis of this compound

The journey to understanding and synthesizing this compound began with the discovery of iodine in 1811 by the French chemist Bernard Courtois.[1][2][3] While investigating the corrosion of copper vessels used in the production of saltpeter from seaweed ash, Courtois accidentally added an excess of sulfuric acid, producing a violet vapor that condensed into dark, lustrous crystals.[1][2][3] This new element was named "iode" (from the Greek "iodes" for violet) by Joseph Louis Gay-Lussac, who, along with Humphry Davy, confirmed its elemental nature.[1]

Following the isolation of iodine, the scientific community, led by figures like Gay-Lussac, began to investigate its chemical properties and reactions, leading to the synthesis and characterization of its various compounds. While an earlier claim attributed the discovery of this compound to the 8th-century alchemist Jabir ibn Hayyan, this is not substantiated by detailed historical records of his work, which primarily focus on the discovery of other mineral acids such as nitric and hydrochloric acid. The systematic study and synthesis of this compound as a distinct chemical entity are firmly rooted in 19th-century chemistry, directly following the elucidation of the properties of iodine.

Early methods for the preparation of this compound involved the oxidation of iodine by strong oxidizing agents, a principle that remains fundamental to many contemporary synthesis routes. Over the decades, various methods have been developed and refined to improve yield, purity, and safety.

Key Methodologies for the Synthesis of this compound

Several methods have been established for the synthesis of this compound, each with its own set of advantages and disadvantages concerning reaction conditions, yield, and purity of the final product. The most prominent methods involve the oxidation of elemental iodine using strong oxidizers.

Oxidation of Iodine with Nitric Acid